molecular formula C11H16ClNO4 B6163784 methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride CAS No. 390815-42-6

methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride

Cat. No.: B6163784
CAS No.: 390815-42-6
M. Wt: 261.7
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Description

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride is an organic compound with the molecular formula C11H16ClNO4 It is a hydrochloride salt form of methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate, which is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or the aromatic ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various enzymes and receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride: Similar structure but with only one methoxy group.

    Methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

390815-42-6

Molecular Formula

C11H16ClNO4

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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